molecular formula C14H15NO2S2 B4955765 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one

2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B4955765
M. Wt: 293.4 g/mol
InChI Key: XAFSWDRVVWSDKY-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potent biological activities, ease of synthesis, and low cost. However, the limitations of using this compound include its low solubility in water, which can limit its bioavailability and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another direction is to explore its potential as a fluorescent probe and as a corrosion inhibitor. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethylthioacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then treated with thiosemicarbazide, followed by the addition of sodium acetate to yield the final product. This method is efficient, cost-effective, and environmentally friendly, making it a popular choice for the synthesis of this compound.

Scientific Research Applications

2-(ethylthio)-4-(4-methoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been shown to exhibit potent antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe and as a corrosion inhibitor.

properties

IUPAC Name

(4Z)-2-ethylsulfanyl-4-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-4-18-14-15-11(13(16)19-14)8-10-5-6-12(17-3)9(2)7-10/h5-8H,4H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSWDRVVWSDKY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC(=C(C=C2)OC)C)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC(=C(C=C2)OC)C)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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